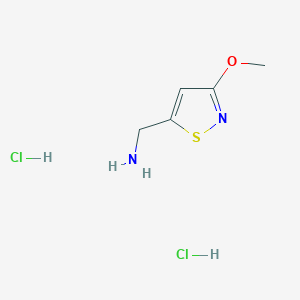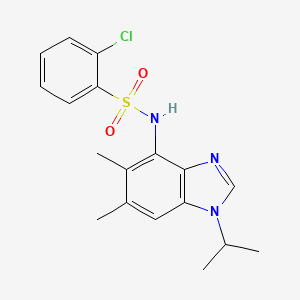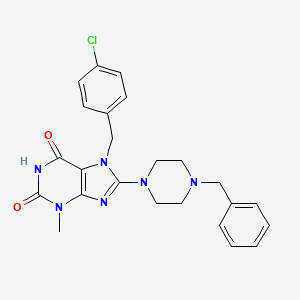![molecular formula C12H12N2O5S2 B2828273 5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 931314-47-5](/img/no-structure.png)
5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as DMSO, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
New Routes in Chemical Synthesis
Researchers have developed new synthetic routes to create pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, starting from 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine. These compounds exhibit potential for further chemical transformations and applications in medicinal chemistry, indicating a methodology for creating complex molecules from simpler pyrimidine derivatives similar to the compound (Hassneen & Abdallah, 2003).
Antibacterial Activity
The synthesis and evaluation of antibacterial activities of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives have been conducted. These compounds showed high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics, suggesting potential applications for related sulfonyl-substituted pyrimidine derivatives in developing new antibacterial agents (Gadad et al., 2000).
Chemiluminescence Studies
The base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from singlet oxygenation of certain thiophenes, has been studied for their chemiluminescence properties. This research could provide insights into the photochemical behaviors of sulfonyl-substituted compounds and their potential applications in developing chemiluminescent probes or materials (Watanabe et al., 2010).
Pharmacological Profiles
Studies on the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones and their pharmacological profiles have been conducted. These compounds showed significant local anesthetic activity, suggesting that similar sulfonyl-substituted pyrimidine derivatives could have potential applications in developing new local anesthetic or antiarrhythmic drugs (Ranise et al., 1997).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one' involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with thiourea followed by cyclization to form the desired product.", "Starting Materials": [ "3,4-dimethoxybenzenesulfonyl chloride", "thiourea" ], "Reaction": [ "Add thiourea to a solution of 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent such as dichloromethane or chloroform.", "Stir the reaction mixture at room temperature for several hours until complete consumption of the starting material is observed.", "Heat the reaction mixture to reflux for several hours to promote cyclization of the intermediate thiourea adduct to form the desired product.", "Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent.", "Purify the product by recrystallization or chromatography to obtain the final compound in high yield and purity." ] } | |
CAS RN |
931314-47-5 |
Product Name |
5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Molecular Formula |
C12H12N2O5S2 |
Molecular Weight |
328.36 |
IUPAC Name |
5-(3,4-dimethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O5S2/c1-18-8-4-3-7(5-9(8)19-2)21(16,17)10-6-13-12(20)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,20) |
InChI Key |
XIYFMGBWRJLZLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)
![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)
![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)

